9-Hydroxyclomipramine Hydrochloride
Description
9-Hydroxyclomipramine Hydrochloride is a metabolite of clomipramine, a tricyclic antidepressant (TCA) primarily used to treat obsessive-compulsive disorder and depression. As an active metabolite, it contributes to the pharmacological effects of the parent drug through interactions with serotonin and norepinephrine reuptake transporters.
Properties
Molecular Formula |
C₁₉H₂₄Cl₂N₂O |
|---|---|
Molecular Weight |
367.31 |
Synonyms |
7-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-1-ol Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Clomipramine Hydrochloride
- Structure: Clomipramine features a dibenzazepine backbone with a chlorine substituent and a dimethylaminopropyl side chain. 9-Hydroxyclomipramine likely arises from hydroxylation at the 9-position of the parent molecule.
- Pharmacology: Clomipramine inhibits serotonin and norepinephrine reuptake (Ki values: ~0.3 nM for serotonin transporters). Its metabolite, 9-Hydroxyclomipramine, may retain similar activity but with altered pharmacokinetics (e.g., longer half-life) .
- Analytical Methods : RP-HPLC methods validated for clomipramine (e.g., retention time: ~8.2 min, mobile phase: acetonitrile-phosphate buffer) could be adapted for 9-Hydroxyclomipramine analysis .


Table 1: Key Properties of Clomipramine and 9-Hydroxyclomipramine
| Property | Clomipramine Hydrochloride | 9-Hydroxyclomipramine Hydrochloride (Inferred) |
|---|---|---|
| CAS Number | 17321-77-6 | Not explicitly listed in evidence |
| Molecular Formula | C₁₉H₂₃ClN₂·HCl | Likely C₁₉H₂₂ClNO·HCl |
| Primary Use | Depression, OCD | Active metabolite contributing to efficacy |
| Metabolic Pathway | Hydroxylation, N-demethylation | Derived from clomipramine hydroxylation |
N-Desmethyl Clomipramine Hydrochloride
- Structure : N-demethylated derivative of clomipramine, lacking one methyl group on the side chain.
- Pharmacology : Reduced potency compared to clomipramine but contributes to cumulative antidepressant effects. Unlike 9-Hydroxyclomipramine, it is a primary metabolite in hepatic pathways .
- Analytical Data : Catalogued under HY-12388A (CAS 29854-14-6); purity standards align with reference materials in .
Imipramine Hydrochloride and 10-Hydroxyimipramine
- Imipramine : Parent compound of clomipramine, lacking the chlorine substituent. It shares a dibenzazepine structure and similar reuptake inhibition profile.
- Structural differences in hydroxylation position may affect receptor binding kinetics .
Table 2: Structural and Functional Comparison of Hydroxylated Metabolites
| Compound | Hydroxylation Position | CAS Number | Pharmacological Role |
|---|---|---|---|
| 9-Hydroxyclomipramine | 9 (dibenzazepine ring) | Not available | Serotonin/norepinephrine modulation |
| 10-Hydroxyimipramine | 10 (dibenzazepine ring) | 20438-96-4 | Active metabolite of imipramine |
9-Aminoacridine Hydrochloride
- Structure: Contains an acridine ring with an amino group, differing from the dibenzazepine backbone of TCAs.
- Application : Primarily an antiseptic and fluorescent probe. Unlike 9-Hydroxyclomipramine, it intercalates with DNA (e.g., binds dinucleoside phosphates via stacking interactions) .
- Safety : Classified as hazardous (CAS 134-50-9), requiring precautions similar to TCAs in laboratory handling .
Analytical and Regulatory Considerations
- Purity Standards : Reference materials for impurities (e.g., EP-grade Hydrochlorides in ) ensure consistency in pharmaceutical manufacturing. 9-Hydroxyclomipramine may require similar validation protocols .
- Stability Testing : Solution stability data for amitriptyline hydrochloride (Table 8 in ) suggest that 9-Hydroxyclomipramine’s stability in aqueous buffers could be pH-dependent, necessitating tailored storage conditions .
Table 3: Example HPLC Parameters for Related Compounds
| Compound | Column Type | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| Amitriptyline Hydrochloride | C18 | Acetonitrile:Phosphate (60:40) | 6.5 |
| Dosulepin Hydrochloride | C8 | Methanol:Water (70:30) | 7.8 |
| Clomipramine Hydrochloride | C18 | Acetonitrile:Phosphate (55:45) | 8.2 |
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